1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene
Overview
Description
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H8ClF3. This compound is part of the aromatic hydrocarbon family and contains a benzene ring substituted with chlorine, fluorine, and difluoroethyl groups. It is used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Preparation Methods
The synthesis of 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-methylbenzene.
Difluoroethylation: The difluoroethyl group is introduced via a nucleophilic substitution reaction using difluoroethyl halides under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene involves its interactions with molecular targets such as enzymes, receptors, or other biomolecules. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-(1,1-difluoroethyl)benzene: Lacks the additional fluorine and methyl groups, resulting in different chemical properties and reactivity.
1-Chloro-2-(1,1-difluoroethyl)-4-methylbenzene: Similar structure but without the fluorine atom at the 3-position, affecting its chemical behavior.
1-Chloro-2-(1,1-difluoroethyl)-3-fluorobenzene: Lacks the methyl group, leading to variations in its physical and chemical properties.
Properties
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(10)7(8(5)11)9(2,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDJUMPPHHEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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